molecular formula C11H24O6Si B093991 Tris(2-methoxyethoxy)vinylsilane CAS No. 1067-53-4

Tris(2-methoxyethoxy)vinylsilane

Cat. No. B093991
CAS RN: 1067-53-4
M. Wt: 280.39 g/mol
InChI Key: WOXXJEVNDJOOLV-UHFFFAOYSA-N
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Description

Tris(2-methoxyethoxy)vinylsilane (TMEVS) is a silane-based compound with a wide range of applications in scientific research. It has been used for various purposes in the fields of chemistry, biology, and materials science. TMEVS is a versatile molecule that has been found to possess unique properties, such as high thermal stability and low toxicity. Its unique features make it an attractive option for many laboratory experiments.

Scientific Research Applications

  • It has been used in the synthesis of an ultra-thin film of a solid polymer electrolyte with high ionic conductivity by hybridizing plasma-polymerized tris(2-methoxyethoxy)vinylsilane and LiClO4, achieving a conductivity higher than 10−6 S cm−1 at room temperature (Ogumi, Uchimoto, & Takehara, 1989).

  • Its ionically conductive thin polymer films prepared by plasma polymerization have been studied, focusing on the effects of plasma parameters on ionic conductivity and the Si–O–Si cross-linking in the resulting solid polymer electrolytes composed of plasma polymerized tris(2-methoxyethoxy) vinylsilane-lithium perchlorate hybrids (Uchimoto, Ogumi, & Takehara, 1989).

  • A study focused on the synthesis of vinyl tri(β-methoxyethoxy)-silicane, a compound synthesized through alcoholysis and transesterification reactions using vinyl trichlorosilane, methanol, and ethylene glycol monomethyl ether. The optimal conditions for the reactions were determined, achieving a high yield of the target product, which was characterized by GC-MS (Ma Mei-hong, 2011).

  • It has been used in developing a graft copolymer, tris(2-methoxyethoxy) vinylsilane grafted ethylene-propylene-diene terpolymer (EPDM-g-TMEVS), for cable insulation applications. This study investigated the electrical properties of EPDM-g-TMEVS in blends with polystyrene and polymethylmethacrylate, demonstrating improved electrical properties due to the presence of -Si-O-Si- linkages (Ramar & Alagar, 2008).

  • This compound was also copolymerized with acrylamide to study the reactivity ratios and thermal properties of the resulting copolymers. The copolymers were characterized by FT-IR, DSC, and TGA, and their composition was determined by elemental analysis (Mohammed, Ahmad, Ibrahim, & Zainuddin, 2016).

  • Its application in corrosion inhibition was explored through the preparation of coated flaky aluminium powder using a sol–gel process. This compound was used as a precursor, and the optimal conditions for achieving high corrosion inhibition efficiency were investigated (Zhu, Qu, Hu, Xie, & Chen, 2011).

Safety and Hazards

Tris(2-methoxyethoxy)vinylsilane is classified as a substance of very high concern due to its reproductive toxicity . It has a harmonised classification as Repr. 1B, H360FD . It is advised against food, drug, pesticide or biocidal product use .

Mechanism of Action

Target of Action

Vinyltris(2-methoxyethoxy)silane, also known as Tris(2-methoxyethoxy)vinylsilane or Vinyl tris(2-methoxyethoxy) silane, primarily targets inorganic materials such as glass, metals, and fillers, as well as organic polymers including thermosets, thermoplastics, and elastomers . These materials are the key components in various composite materials, making them the primary targets of this compound .

Mode of Action

The compound possesses a reactive dual nature due to its vinyl and hydrolyzable organosilanes . This allows it to chemically bind to its targets. Specifically, it interacts with inorganic materials and organic polymers, acting as a crosslinker, adhesion promoter, and/or surface modifier . This interaction results in improved interfacial compatibility of various composite materials .

Biochemical Pathways

It facilitates the reaction process in the synthesis of these materials, particularly when used with catalysts . The compound’s large molecular structure benefits from the mesoporous structure of certain catalysts, which facilitates the reaction process .

Pharmacokinetics

It’s worth noting that the compound is a volatile liquid that hydrolyzes rapidly when in contact with water or air moisture .

Result of Action

The action of Vinyltris(2-methoxyethoxy)silane results in improved adhesion strength in wet conditions and wet scrub resistance . It also reduces the sensitivity of the products’ mechanical and electrical properties to heat and/or moisture . Furthermore, it plays a significant role in new energy cells, improving the flame retardancy of electrolytes, film formation of electrodes in lithium-ion batteries, and the bending resistance and efficiency of flexible calcium titanite solar cells .

Action Environment

The action, efficacy, and stability of Vinyltris(2-methoxyethoxy)silane are influenced by environmental factors such as temperature and moisture. For instance, the compound hydrolyzes rapidly in the presence of water or air moisture . Moreover, the catalytic activity of the compound can be optimized under certain temperatures .

properties

IUPAC Name

ethenyl-tris(2-methoxyethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXXJEVNDJOOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C=C)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59688-36-7
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=59688-36-7
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DSSTOX Substance ID

DTXSID5027356
Record name Tris(2-methoxyethoxy)vinylsilane
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Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1067-53-4
Record name Vinyltris(2-methoxyethoxy)silane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tris(2-methoxyethoxy)vinylsilane
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Record name Tris(2-methoxyethoxy)vinylsilane
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Record name Tris(2-methoxyethoxy)vinylsilane
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Record name Tris(2-methoxyethoxy)vinylsilane
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Record name TRIS(2-METHOXYETHOXY)VINYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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